N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine

Description

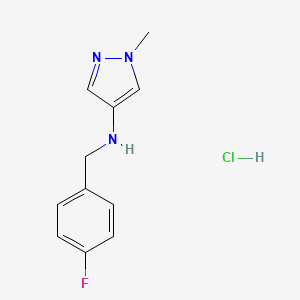

N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine (CAS: 1006464-87-4) is a pyrazole-based amine derivative with a molecular formula of C₁₂H₁₄FN₃ and a molecular weight of 219.3 g/mol . The compound features a fluorobenzyl group attached to the nitrogen of a methyl-substituted pyrazole ring.

Properties

Molecular Formula |

C11H13ClFN3 |

|---|---|

Molecular Weight |

241.69 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride |

InChI |

InChI=1S/C11H12FN3.ClH/c1-15-8-11(7-14-15)13-6-9-2-4-10(12)5-3-9;/h2-5,7-8,13H,6H2,1H3;1H |

InChI Key |

ZPFFDMHCADDXMU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NCC2=CC=C(C=C2)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-fluorobenzyl chloride with 1-methyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions.

Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted derivatives .

Scientific Research Applications

Pharmaceutical Development

N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine has shown potential as a pharmaceutical agent due to its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition can lead to reduced inflammation and pain relief, positioning the compound as a candidate for anti-inflammatory and analgesic therapies. In vitro studies have demonstrated its efficacy in lowering pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its role in managing inflammatory conditions .

Research indicates that this compound exhibits significant biological activities, including:

- Anti-inflammatory Effects : It has been shown to significantly reduce inflammation markers in cultured cells exposed to inflammatory stimuli.

- Analgesic Properties : Animal model studies indicate that it can decrease pain responses effectively, highlighting its potential for pain management .

Chemical Biology

The compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. These properties make it an essential intermediate in organic synthesis and materials science .

Case Study 1: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory properties of this compound demonstrated its ability to inhibit COX enzymes effectively. The research involved administering the compound to animal models with induced inflammation and measuring cytokine levels post-treatment. Results indicated a significant reduction in inflammatory markers compared to control groups .

Case Study 2: Pain Management

In another study assessing analgesic effects, researchers administered varying doses of this compound to models experiencing acute pain. The findings revealed that higher doses correlated with substantial reductions in pain response, suggesting its potential utility in clinical pain management settings .

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Halogen Effects : Fluorine in the target compound enhances electronegativity and metabolic stability compared to bromine in the 2-bromobenzyl analog . Bromine’s larger atomic radius may improve binding in hydrophobic pockets but increases molecular weight.

- Aromatic vs.

- Pyrazole Modifications : Additional methyl groups (e.g., 1,5-dimethyl-pyrazole in ) increase lipophilicity, which could enhance membrane permeability .

Biological Activity

N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine is an organic compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article will delve into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound has the molecular formula , featuring a fluorobenzyl group attached to a pyrazole ring with a methyl substitution . The synthesis typically involves a nucleophilic substitution reaction between 4-fluorobenzyl chloride and 1-methyl-1H-pyrazol-4-amine , often conducted in an aprotic solvent like dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) at elevated temperatures to ensure high yield and purity .

This compound exhibits its biological effects through interactions with specific molecular targets, including enzymes and receptors. The compound's fluorine atom enhances its binding affinity and selectivity towards these targets, influencing various biological pathways. Notably, it has been implicated in modulating neurotransmitter receptors, which may affect synaptic transmission and neurochemical balance .

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for certain kinases, which are critical in regulating cell division and proliferation. For example, compounds structurally similar to this pyrazole derivative have shown inhibitory activity against the Aurora kinases, which are involved in cancer progression .

| Compound | Target Kinase | IC50 Value (µM) |

|---|---|---|

| This compound | Aurora-A | 0.212 |

| This compound | Aurora-B | 0.461 |

This table illustrates the potency of this compound against Aurora kinases, highlighting its potential as an anticancer agent.

Neuropharmacological Effects

The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. Studies have indicated that similar pyrazole derivatives can influence receptor activity, potentially leading to therapeutic effects in conditions such as anxiety or depression .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

- Cancer Cell Lines : In vitro studies demonstrated that pyrazole derivatives exhibit antiproliferative effects across various cancer cell lines. For instance, related compounds showed sub-micromolar GI50 values against multiple cancer types, indicating their potential as chemotherapeutic agents .

- Mechanistic Insights : Mechanistic studies revealed that certain pyrazole derivatives could induce apoptosis in cancer cells by affecting critical signaling pathways involved in cell cycle regulation .

- Selectivity Profiles : Research into the selectivity of these compounds has shown that modifications to the pyrazole structure can enhance specificity towards certain kinases while reducing off-target effects, which is crucial for developing safer therapeutic agents .

Q & A

Q. Basic

- X-ray crystallography : Single-crystal data collected at 173 K (e.g., using a CAD-4 diffractometer) with SHELX software for refinement. Key metrics: R factor <0.08, data-to-parameter ratio >15 .

- NMR : ¹H and ¹³C spectra (e.g., Bruker Avance III HD 400 MHz) in deuterated solvents (DMSO-d₆ or CDCl₃) resolve aromatic protons (δ 7.0–8.8 ppm) and methyl groups (δ 2.3–3.5 ppm) .

What analytical techniques are critical for purity assessment and functional group verification?

Q. Basic

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- HPLC : Purity >98% using C18 columns with acetonitrile/water gradients .

- FT-IR : Identify N-H stretches (~3298 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

How can contradictions in crystallographic data be resolved during refinement?

Advanced

Discrepancies in R factors or bond lengths may arise from twinning or disordered solvent. Mitigation strategies:

- Use SHELXL for iterative refinement with restraints on thermal parameters .

- Validate via PLATON to check for missed symmetry or hydrogen bonding .

- Cross-reference with DFT-calculated geometries to resolve ambiguities .

What computational methods support structure-activity relationship (SAR) studies for pyrazole derivatives?

Q. Advanced

- Molecular docking : Screen against targets (e.g., GPCRs) using AutoDock Vina with PyRx .

- QSAR models : Correlate substituent electronegativity (e.g., 4-fluorobenzyl) with bioactivity using Gaussian09 for DFT-derived descriptors .

- MD simulations : Assess stability of ligand-receptor complexes in GROMACS .

How do solvent polarity and substituent effects influence photophysical properties?

Q. Advanced

- Solvatochromism : UV-Vis spectra (e.g., in DMSO vs. hexane) reveal bathochromic shifts due to electron-withdrawing groups (fluorine) .

- TD-DFT calculations : Predict excitation energies (CAM-B3LYP/6-311+G(d,p)) to validate experimental λmax.

What protocols ensure safe handling and toxicity assessment during pharmacological screening?

Q. Advanced

- In vitro assays : Use HepG2 cells for cytotoxicity (IC₅₀ via MTT assay) .

- Metabolic stability : Microsomal incubations (human liver microsomes) with LC-MS/MS analysis .

- Safety protocols : Follow OECD guidelines for acute oral toxicity (LD₅₀ determination in rodents) .

How can regioselectivity challenges in pyrazole functionalization be addressed?

Q. Advanced

- Directing groups : Install temporary protecting groups (e.g., Boc) to steer electrophilic substitution .

- Transition metal catalysis : Pd-catalyzed C-H activation for selective C-3 or C-5 modification .

What strategies validate the mechanism of action in biological studies?

Q. Advanced

- Kinetic assays : Measure enzyme inhibition (e.g., IC₅₀ for kinases) using fluorescence polarization .

- Western blotting : Confirm target modulation (e.g., phosphorylation status) in cell lysates .

- CRISPR knockouts : Validate target specificity in HEK293T cells .

How can batch-to-batch variability in synthesis be minimized for reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.